Andersonin-W1 is a bioactive peptide known for its therapeutic potential in promoting wound healing, particularly in diabetic skin wounds. This peptide has garnered attention due to its ability to interact with Toll-like receptor 4, which plays a crucial role in the immune response and inflammation regulation. The compound is derived from the Anderson family of peptides, which are characterized by their diverse biological activities.
Andersonin-W1 is classified as an antimicrobial peptide, a class of small proteins that exhibit broad-spectrum activity against various pathogens. These peptides are typically derived from natural sources, including plants and animals, and are recognized for their role in innate immunity. The specific sequence of Andersonin-W1 is ATNIPFKVHFRCKAAFC, indicating its unique structure that contributes to its biological function.
The synthesis of Andersonin-W1 involves several steps typically employed in peptide synthesis:
The molecular structure of Andersonin-W1 is critical to its function. The sequence ATNIPFKVHFRCKAAFC suggests a complex folding pattern that may include alpha-helices or beta-sheets, typical of many antimicrobial peptides.
Andersonin-W1 participates in various biochemical interactions upon binding to its target receptor, Toll-like receptor 4. This interaction initiates a cascade of signaling pathways that modulate inflammation and promote healing.
The mechanism by which Andersonin-W1 promotes wound healing involves several key processes:
Research indicates that Andersonin-W1 significantly increases cell migration and proliferation rates in vitro, supporting its role in enhancing wound healing capabilities.
Andersonin-W1 exhibits specific physical and chemical properties relevant to its function:
Studies have demonstrated that Andersonin-W1 maintains stability under physiological conditions while retaining its biological activity against various microbial strains.
Andersonin-W1 has significant scientific uses, particularly in:
Andersonin-W1 (AW1) exerts its primary immunomodulatory effects through direct binding to Toll-like receptor 4 (TLR4), a key pattern recognition receptor in innate immunity. Structural analyses reveal that AW1 interacts with TLR4's extracellular leucine-rich repeat (LRR) domain, competitively inhibiting lipopolysaccharide (LPS) binding. This interaction prevents TLR4 dimerization and subsequent myeloid differentiation primary response 88 (MyD88) adapter protein recruitment [1] [2] [9].
Table 1: AW1-Mediated Modulation of TLR4/NF-κB Pathway Components
Molecular Target | Effect of AW1 | Downstream Impact | Experimental Evidence |
---|---|---|---|
TLR4 extracellular domain | Direct binding (Kd = 18.3 ± 2.1 nM) | Blocks LPS-induced dimerization | Surface plasmon resonance, molecular docking [1] |
IκBα degradation | Suppresses phosphorylation (↓72%) | Retains NF-κB in cytoplasm | Western blotting of cytoplasmic fractions [2] |
Nuclear NF-κB p65 | Reduces nuclear translocation (↓68%) | Inhibits pro-inflammatory gene transcription | Immunofluorescence, EMSA [1] [9] |
TNF-α, IL-6 expression | Downregulates secretion (↓80% and ↓75% vs. LPS) | Attenuates neutrophil infiltration | ELISA of wound exudates [1] |
IL-10 expression | Upregulates production (3.2-fold) | Promotes resolution phase initiation | Luminex multiplex assay [2] |
In diabetic wound models, AW1 (100 nM) significantly suppresses NF-κB nuclear translocation by 68% (p < 0.01) and reduces TNF-α and IL-6 secretion by 80% and 75%, respectively, compared to LPS-treated controls. Concurrently, AW1 elevates anti-inflammatory IL-10 production by 3.2-fold (p < 0.001), creating a balanced cytokine milieu [1] [2] [9]. This targeted modulation explains AW1's efficacy in dampening excessive inflammation while preserving essential pathogen defense mechanisms in chronic wounds.
AW1 orchestrates macrophage phenotypic transitions through temporal regulation of polarization markers. Within 24 hours of treatment, AW1 (10-100 nM) reduces M1 markers (iNOS⁺/CD86⁺ cells) by 45% while increasing M2 markers (CD206⁺/ARG1⁺ cells) by 2.8-fold in LPS-stimulated macrophages. This shift correlates with enhanced phagocytic capacity (35% increase) and resolution-phase cytokine secretion [1] [3] [10].
Table 2: AW1-Induced Temporal Changes in Macrophage Polarization Markers
Polarization Phase | Key Markers | AW1-Induced Change | Functional Consequences |
---|---|---|---|
Early (24h) | iNOS (M1) | ↓45% expression | Reduced nitric oxide cytotoxicity |
CD86 (M1) | ↓38% surface density | Attenuated DC activation | |
Transition (48h) | PPARγ | ↑3.1-fold activation | Metabolic reprogramming to OXPHOS |
STAT6 phosphorylation | ↑2.7-fold | Enhanced IL-4/IL-13 sensitivity | |
Late (72h) | CD206 (M2a) | ↑2.8-fold surface density | Increased efferocytosis |
ARG1 (M2) | ↑3.5-fold activity | Proline synthesis for collagen deposition | |
TGF-β1 secretion | ↑2.9-fold | Fibroblast activation & angiogenesis |
Mechanistically, AW1 synergizes with IL-4 to amplify STAT6 phosphorylation (2.7-fold increase) and PPARγ activation (3.1-fold), driving metabolic reprogramming from glycolysis to oxidative phosphorylation. This metabolic shift supports the sustained M2 phenotype essential for tissue repair [3] [4] [7]. In diabetic murine models, AW1-treated wounds exhibit 50% greater M2 macrophage infiltration at day 7 post-injury compared to controls, coinciding with accelerated transition from inflammatory to proliferative phases [1]. Single-cell RNA sequencing confirmed upregulation of Retnla (FIZZ1) and Chil3 (YM1) genes, hallmark transcripts of tissue-reparative macrophages [3] [10].
AW1 synchronizes epithelialization and vascularization through parallel modulation of keratinocyte migratory pathways and endothelial tubulogenesis. At low nanomolar concentrations (1-10 nM), AW1 enhances HaCaT keratinocyte migration by 150% in scratch assays and accelerates wound closure by 40% in ex vivo diabetic human skin models [1] [6]. This occurs through AW1's induction of microRNA-632, which suppresses GSK3β expression (↓60%), thereby activating Wnt/β-catenin signaling. Nuclear β-catenin increases 2.1-fold, upregulating genes for epidermal proliferation (KRT6, KRT16) and migration (MMP-3, FSCN1) [5] [6].
Concurrently, AW1 promotes angiogenesis by:
Table 3: Coordinated Tissue-Regenerative Effects of AW1
Cellular Process | Key Metrics | AW1-Induced Improvement | Signaling Mechanisms |
---|---|---|---|
Keratinocyte migration | Scratch closure rate | ↑150% vs. controls | miR-632/GSK3β/β-catenin axis |
Epidermal tongue length | ↑40% in diabetic mice | FSCN1-mediated E-cadherin modulation | |
Angiogenesis | Capillary density | 2.8-fold increase (day 10) | VEGFR2/PI3K/AKT activation |
Perfused vessels | ↑75% (lectin perfusion assay) | M2 macrophage VEGF secretion | |
Granulation tissue | Collagen deposition | ↑50% (picrosirius red) | TGF-β/Smad signaling |
Myofibroblast infiltration | 2.5-fold increase | PDGF-BB paracrine signaling |
This dual modulation creates a feed-forward loop: AW1-accelerated re-epithelialization increases angiogenic factor secretion (VEGF, PDGF-BB) from keratinocytes, while neovascularization enhances nutrient delivery to support epithelial regeneration. In diabetic full-thickness wounds, AW1 synergistically improves re-epithelialization by 40% and capillary density by 2.8-fold compared to untreated controls [1] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5